![molecular formula C15H22ClNO B2513449 Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride CAS No. 42060-82-2](/img/structure/B2513449.png)
Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride
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Overview
Description
Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride, also known as U-47700, is a synthetic opioid that was first developed by a team of researchers at Upjohn in the 1970s. It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular formula of Piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride is C15H22ClNO. The SMILES string representation is OCC1=CC=C (C2CCNCC2)C=C1.Cl .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, which are used in the synthesis of a wide range of pharmaceuticals .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 267.8. It has a quality level of 100 and an assay of ≥95% . The storage temperature is 2-8°C .Scientific Research Applications
- Piperidines have been investigated for their potential as antipsychotic agents. Their interactions with neurotransmitter receptors, such as dopamine and serotonin receptors, make them promising candidates for managing psychiatric disorders .
- Piperidine derivatives exhibit analgesic properties. Researchers explore their role in modulating pain pathways, including interactions with opioid receptors. These compounds may contribute to the development of novel pain-relieving drugs .
- Some piperidine-based molecules have demonstrated antiviral activity. Researchers investigate their effects against viruses like HIV, influenza, and hepatitis. Understanding their mechanisms of action can aid in drug design .
- Piperidines may play a role in neuroprotection. Studies explore their potential in preventing or slowing down neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .
- Piperidine derivatives exhibit anti-inflammatory effects. Researchers study their impact on immune responses, cytokine production, and inflammatory pathways. These compounds could lead to new anti-inflammatory drugs .
- Piperidines have been investigated for their potential as anticancer agents. Researchers explore their effects on cell proliferation, apoptosis, and tumor growth. These compounds may serve as leads for developing targeted therapies .
- Piperidine-based compounds show antibacterial activity against various pathogens. Their interactions with bacterial enzymes and cell membranes are of interest for combating drug-resistant bacteria .
- Piperidines can modulate GABA (gamma-aminobutyric acid) receptors. Researchers study their effects on inhibitory neurotransmission, which has implications for anxiety, epilepsy, and other neurological conditions .
Antipsychotic Agents
Analgesics and Pain Management
Antiviral Activity
Neuroprotection and Neurodegenerative Diseases
Anti-inflammatory Agents
Anticancer Properties
Antibacterial Agents
GABAergic Modulation
Safety And Hazards
The compound is classified as a Combustible, corrosive hazardous material . The hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines and their derivatives are expected to continue playing a significant role in the pharmaceutical industry due to their presence in more than twenty classes of pharmaceuticals .
properties
IUPAC Name |
piperidin-4-yl-(4-propan-2-ylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-11(2)12-3-5-13(6-4-12)15(17)14-7-9-16-10-8-14;/h3-6,11,14,16H,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKCTNFUTSJCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Propan-2-yl)benzoyl]piperidine hydrochloride | |
CAS RN |
42060-82-2 |
Source
|
Record name | 4-[4-(propan-2-yl)benzoyl]piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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